(Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol
Description
(Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound features a methoxyphenyl group and a tolylimino group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-2-(4-methylphenyl)imino-1,3-thiazol-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-3-7-16(8-4-14)20-19-21(11-12-22)18(13-24-19)15-5-9-17(23-2)10-6-15/h3-10,13,22H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBMBJUZKGTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the thiazole ring with a methoxyphenyl group, often using a palladium-catalyzed coupling reaction.
Addition of the Tolylimino Group: The tolylimino group is introduced through a condensation reaction between the thiazole derivative and p-toluidine.
Formation of the Ethanol Side Chain: The final step involves the addition of an ethanol side chain to the thiazole ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol side chain, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The methoxyphenyl and tolylimino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Synthesis Methodology
The synthesis of thiazole derivatives typically involves the condensation of thiosemicarbazides with aldehydes or ketones followed by cyclization. Recent studies have employed various synthetic routes to optimize yield and purity, often utilizing microwave-assisted techniques or solvent-free conditions to enhance efficiency and reduce environmental impact .
Antimicrobial Activity
Thiazole derivatives, including (Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol, have demonstrated significant antimicrobial properties against various pathogens. Research indicates that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria. In comparative studies, some thiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml, indicating moderate antibacterial activity when compared to standard antibiotics .
Anticancer Potential
The anticancer potential of thiazole derivatives has been a focal point in recent research. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, certain thiazole derivatives have been linked to the inhibition of tumor growth in xenograft models .
Anti-inflammatory Effects
Thiazole compounds have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This makes them promising candidates for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by Yurttaş et al. (2015) evaluated a series of thiazole derivatives, including this compound, against various bacterial strains. The results indicated that while some compounds showed promising activity against E. faecalis, the overall effectiveness was lower compared to conventional antibiotics .
Case Study 2: Anticancer Activity
In another investigation published in 2023, researchers assessed the anticancer effects of several thiazole derivatives on breast cancer cell lines. The study found that specific derivatives led to significant reductions in cell viability and increased apoptosis rates, suggesting a potential role for these compounds in cancer therapy .
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol involves its interaction with specific molecular targets. The methoxyphenyl and tolylimino groups may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Methoxyphenyl Compounds: Compounds with a methoxyphenyl group but different core structures.
Tolylimino Compounds: Compounds with a tolylimino group but different core structures.
Uniqueness
The unique combination of the methoxyphenyl, tolylimino, and thiazole groups in (Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is a synthetic compound belonging to the thiazole family, characterized by its unique chemical structure that includes a methoxyphenyl group and a tolylimino group. This compound has garnered attention for its potential biological activities, which are essential for various pharmaceutical applications.
Chemical Structure
The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20N2OS
- Molecular Weight : 306.43 g/mol
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thiourea derivatives and α-haloketones.
- Introduction of the Methoxyphenyl Group : Achieved through palladium-catalyzed coupling reactions.
- Addition of the Tolylimino Group : Conducted via condensation reactions with p-toluidine.
- Formation of the Ethanol Side Chain : Accomplished through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxyphenyl and tolylimino groups are thought to influence enzyme or receptor activity, while the thiazole ring enhances hydrogen bonding and π-π interactions, contributing to its overall biological efficacy.
Pharmacological Properties
Research has indicated that thiazole derivatives exhibit a range of pharmacological properties, including:
- Antimicrobial Activity : Some studies suggest that thiazole compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development.
- Anticancer Effects : Thiazole derivatives have shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines.
- Anti-inflammatory Properties : Certain thiazole compounds have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that thiazole derivatives, including related compounds, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Another research highlighted the effectiveness of thiazole-based compounds in combating multidrug-resistant strains of bacteria .
- Anticancer Activity :
- Anti-inflammatory Effects :
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Notes |
|---|---|---|
| Thiazole Derivatives | Antimicrobial, anticancer | Commonly studied for various diseases |
| Methoxyphenyl Compounds | Varies based on core structure | Potential for diverse applications |
| Tolylimino Compounds | Antioxidant, anti-inflammatory | Active in several biological pathways |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
